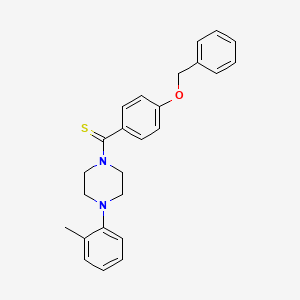
2-(3-Methylbenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methylbenzamido)benzoic acid” is used as an intermediate in the synthesis of medicines, dyes, and pesticides . It is not intended for human or veterinary use. The structure of this molecule consists of two methyl groups on a benzene ring with two aminobenzoic acid molecules attached to it .
Synthesis Analysis
The synthesis of benzamides, which includes “2-(3-Methylbenzamido)benzoic acid”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “2-(3-Methylbenzamido)benzoic acid” is C15H13NO3. In the crystal structure of a similar compound, intermolecular N-H O hydrogen bonds link the molecules into chains parallel to the b axis and pairs of intermolecular O-H O hydrogen bonds between inversion-related carboxylic acid groups link the molecules into dimers .Chemical Reactions Analysis
The chemical reactivity of aromatic compounds like “2-(3-Methylbenzamido)benzoic acid” can be correlated with their structure . For example, a nitro substituent increases the rate of reaction, whereas methyl and methoxy substituents decrease the rate relative to that of the unsubstituted ester .Physical And Chemical Properties Analysis
The melting point of “2-(3-Methylbenzamido)benzoic acid” is 185-186°C . It is a powder at room temperature .科学的研究の応用
Pharmaceutical Research
2-(3-Methylbenzamido)benzoic acid has potential applications in pharmaceutical research due to its structural properties. It can be used as a precursor for synthesizing various benzamide compounds, which have shown promise in drug discovery . These compounds exhibit a range of biological activities, including antioxidant, antibacterial, and possibly antiviral effects .
Material Science
In material science, this compound could be utilized in the synthesis of new materials with specific properties. Its benzamide group might interact with other compounds to form novel polymers or coatings that could be used in various industrial applications .
Chemical Synthesis
This acid serves as a building block in chemical synthesis. It can be used to create complex molecules through various reactions, including electrophilic substitution or nucleophilic addition . These reactions can lead to the development of new compounds with potential applications in different chemical industries.
Biotechnology
In biotechnology, 2-(3-Methylbenzamido)benzoic acid could be involved in enzyme screening and biosensor development. It may help in identifying enzymes that can convert related aldehydes into their corresponding carboxylic acids, which is crucial in metabolic engineering and synthetic biology .
Antibacterial and Antioxidant Applications
The compound has been studied for its in vitro antibacterial activity against various gram-positive and gram-negative bacteria. It also shows antioxidant properties, which could be harnessed in developing treatments or supplements to combat oxidative stress .
Industrial Uses
While specific industrial uses of 2-(3-Methylbenzamido)benzoic acid are not widely documented, its role as an intermediate in organic synthesis suggests it could be used in the manufacture of dyes, resins, or other specialty chemicals .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[(3-methylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPDYIRCCGMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbenzoyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)


![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)




![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)